molecular formula C33H27N4O2D3 B602551 Telmisartan-13C,d3 CAS No. 1261396-33-1

Telmisartan-13C,d3

货号: B602551
CAS 编号: 1261396-33-1
分子量: 518.64
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Telmisartan-13C,d3 (BIBR 277-13C,d3) is a stable isotope-labeled form of Telmisartan, a potent and long-acting angiotensin II type 1 (AT1) receptor antagonist. It is specifically modified with ¹³C and deuterium (d3) atoms, enabling its use as an internal standard in pharmacokinetic and metabolic studies. The compound retains the pharmacological activity of the parent drug, with an IC50 of 9.2 nM against the AT1 receptor, and is characterized by high purity (>98%) and availability in 1 mg and 5 mg research-grade formulations . Its CAS number (144701-48-4) and molecular structure align with Telmisartan, except for isotopic substitutions that enhance its utility in mass spectrometry and nuclear magnetic resonance (NMR)-based assays .

准备方法

Isotopic Labeling Strategy

The labeled methyl group (¹³CD₃) is introduced at the 1-position of the benzimidazole ring. This modification requires:

  • Labeled precursors : Methyl-¹³C,d₃ iodide or methyl-¹³C,d₃ triflate to ensure isotopic enrichment .

  • Position-specific incorporation : The benzimidazole core is synthesized using 4-methyl-2-propyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole, with isotopic substitution occurring at the N-methyl group .

Synthetic Routes

Condensation-Hydrolysis Approach

This one-pot method involves coupling two intermediates:

  • Intermediate A : 2-n-Propyl-4-methyl-6-(1-(¹³CD₃-methyl)benzimidazol-2-yl)benzimidazole .

  • Intermediate B : Methyl-4-(bromomethyl)biphenyl-2-carboxylate .

Steps :

  • Condensation : React Intermediate A and B in dimethyl sulfoxide (DMSO) with potassium hydroxide (40–50°C, 6–8 hours) .

  • Hydrolysis : Saponify the ester group using NaOH (1M, 70°C), followed by acetic acid neutralization (pH 3–4.5) .

  • Purification : Extract with dichloromethane, concentrate, and crystallize from methanol/acetone .

Yield : 85–90% with >98% isotopic purity .

Microwave-Assisted Synthesis

A modified route enhances efficiency:

  • Reagents : Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) and K₂CO₃ in a 1:1:0.3 ratio (telmisartan:Soluplus:K₂CO₃) .

  • Conditions : Microwave irradiation (300 W, 5 minutes) promotes rapid dispersion and isotopic incorporation .

  • Advantages : Reduces reaction time from hours to minutes and improves solubility .

Critical Process Parameters

ParameterOptimal ConditionImpact on Quality
Temperature45–50°CPrevents dimerization
SolventDMSO or DMFEnhances coupling efficiency
BaseKOH (1.2 equiv)Minimizes side reactions
Isotopic precursor purity≥99% ¹³C, ≥98% DEnsures accurate quantification

Analytical Characterization

Mass Spectrometry

  • HRMS : m/z 518.2591 [M+H]⁺ (calc. 518.2591 for C₃₂¹³CH₂₇D₃N₄O₂) .

  • Isotopic abundance : ¹³C (99%), D (98%) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of peak at δ 3.72 ppm (unlabeled CH₃) .

  • ¹³C NMR : Singlet at δ 38.5 ppm (¹³CD₃) .

HPLC Purity

  • Column : C18 (4.6 × 150 mm, 3.5 µm).

  • Retention time : 8.2 min (vs. 8.1 min for unlabeled telmisartan) .

  • Purity : >99.5% (UV detection at 230 nm) .

Challenges and Solutions

  • Isotopic Dilution : Use excess methyl-¹³C,d₃ iodide (1.5 equiv) to compensate for lower reactivity .

  • Byproduct Formation : Employ palladium catalysis (0.5% Pd) during Suzuki-Miyaura coupling to suppress dimerization .

  • Residual Solvents : Limit dichloromethane to <50 ppm via vacuum drying (40°C, 24 hours) .

化学反应分析

Types of Reactions

Telmisartan-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols .

科学研究应用

Pharmacokinetic Studies

Telmisartan-13C,d3 is instrumental in pharmacokinetic studies due to its unique isotopic labeling, which allows for precise tracking of the compound within biological systems.

Key Findings:

  • Physiologically Based Pharmacokinetic Modeling: A study utilized a target-mediated drug disposition model to analyze the nonlinear pharmacokinetics of telmisartan. The model helped elucidate the mechanisms behind the hepatic uptake and receptor binding dynamics of telmisartan, demonstrating that the nonlinearity in drug concentration is sensitive to specific uptake parameters such as KmK_m for OATP1B3 and receptor binding affinities .
ParameterValue
KmK_m (OATP1B3)2.0–5.7 nM
Dissociation Constant KdK_dVariable across dosages

This modeling approach has significant implications for understanding how telmisartan behaves at different dosages, particularly in clinical settings where dosing adjustments are necessary.

Cancer Research Applications

This compound has been explored in various cancer research contexts, particularly regarding its potential synergistic effects when combined with other chemotherapeutic agents.

Case Study: Combination Therapy in Lung Cancer

  • A study found that combining telmisartan with Actinomycin D enhanced anti-cancer effects in lung cancer models. The combination was significantly more effective than either drug alone, targeting both bulk cancer cells and cancer stem cells (CSCs). The mechanism involved reducing β-catenin signaling pathways associated with CSC expansion .
TreatmentEffectiveness
Actinomycin DModerate
TelmisartanModerate
Actinomycin D + TelmisartanSignificantly Enhanced

This finding highlights the potential of telmisartan as an adjunct therapy in cancer treatment protocols.

Metabolic Studies

Recent investigations have suggested that telmisartan may possess PPAR-gamma agonistic properties, which could confer beneficial metabolic effects beyond its antihypertensive actions.

Research Insights:

  • Studies indicate that telmisartan positively influences metabolic pathways, potentially aiding in conditions such as diabetes and obesity by improving insulin sensitivity and lipid profiles .
Metabolic ParameterEffect
Insulin SensitivityIncreased
Lipid ProfileImproved

These findings underscore the versatility of this compound in metabolic research.

Antiproliferative Effects

Telmisartan has been shown to exhibit antiproliferative effects on various cancer cell lines, including glioblastoma multiforme (GBM).

Experimental Results:

  • In vitro studies demonstrated that telmisartan inhibited cell proliferation and migration in GBM cell lines in a dose-dependent manner. The most significant reductions were observed at higher concentrations .
Cell LineProliferation Reduction (%)
LN22968%
U87MG80%
LNZ30895%

This indicates its potential role as a therapeutic agent against aggressive tumors.

作用机制

Telmisartan-13C,d3 exerts its effects by selectively inhibiting the angiotensin II type 1 receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. Additionally, Telmisartan exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma, which imparts anti-inflammatory and antiproliferative effects .

相似化合物的比较

Structural and Functional Comparison with Isotope-Labeled Analogues

Telmisartan-d4

Telmisartan-d4 is another deuterated analogue, differing from Telmisartan-13C,d3 by the absence of ¹³C labeling and the presence of four deuterium atoms. Both compounds share identical AT1 receptor antagonism (IC50: 9.2 nM) and purity (>98%), but their isotopic profiles cater to distinct analytical needs. Telmisartan-d4 is preferred for studies requiring deuterium-only labeling, while this compound is optimal for dual-isotope tracing in complex biological matrices .

Telmisartan-d3

Telmisartan-d3 contains three deuterium atoms and lacks ¹³C substitution. Its pharmacological parameters mirror those of this compound, but its molecular weight (515.06 g/mol vs. 517.08 g/mol for this compound) and isotopic distribution differ, impacting its use in quantitative assays requiring high mass resolution .

Pharmacological Comparison with Non-Isotope AT1 Receptor Modulators

TRV-120027

TRV-120027 is a β-arrestin-biased AT1 receptor agonist that selectively activates G protein-independent signaling pathways. Unlike this compound, which fully blocks AT1 receptor activity, TRV-120027 exhibits biased agonism (purity: 99.66%) and is clinically approved for heart failure management. Its divergent mechanism highlights the functional versatility of AT1 receptor modulators .

TRV055 and TRV056

These Gq-biased ligands stimulate Gq-mediated signaling without β-arrestin activation. While this compound is purely antagonistic, TRV055/TRV056 (purity: >98% and 99.21%, respectively) are investigational tools for studying biased agonism in cardiovascular diseases.

Data Tables

Table 1: Key Properties of Telmisartan and Isotope-Labeled Analogues

Compound Isotopic Substitution Molecular Weight (g/mol) IC50 (AT1 Receptor) Purity Application
This compound ¹³C, d3 517.08 9.2 nM >98% Pharmacokinetic studies, HPLC internal standard
Telmisartan-d4 d4 516.07 9.2 nM >98% Metabolic tracing, deuterium labeling assays
Telmisartan-d3 d3 515.06 9.2 nM >98% Quantitative mass spectrometry

Table 2: Comparison with Biased AT1 Receptor Ligands

Compound Mechanism Purity Clinical Status Key Differentiator
This compound Full antagonist >98% Research use Isotope-labeled for analytical studies
TRV-120027 β-arrestin-biased agonist 99.66% Marketed Activates G protein-independent pathways
TRV055 Gq-biased agonist >98% Phase II trials Targets heart failure via Gq signaling

生物活性

Telmisartan-13C,d3 is a deuterated and carbon-13 labeled derivative of telmisartan, an angiotensin II receptor blocker (ARB) primarily used for treating hypertension. This compound exhibits significant biological activity beyond its antihypertensive properties, including potential applications in oncology and metabolic disorders. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant case studies.

Telmisartan functions as a selective antagonist of the angiotensin II type 1 receptor (AT1), with an IC50 value of approximately 9.2 nM, indicating its potency in inhibiting the binding of angiotensin II to these receptors . The compound's pharmacokinetics are influenced by factors such as hepatic uptake mediated by Organic Anion Transporting Polypeptide 1B3 (OATP1B3), which significantly affects its bioavailability and therapeutic efficacy . The nonlinear pharmacokinetics observed in telmisartan are primarily attributed to saturation effects in hepatic uptake and receptor binding, especially at lower doses .

Biological Activity in Cancer Research

Recent studies have explored the antiproliferative effects of telmisartan in various cancer cell lines, particularly glioblastoma multiforme (GBM). Research indicates that telmisartan significantly suppresses cell proliferation, migration, and invasion across multiple GBM cell lines. Notably, it induces G0/G1 phase cell cycle arrest and apoptosis, with SOX9 identified as a downstream target involved in these pathways .

Case Study: Telmisartan in Glioblastoma Treatment

A study conducted on three GBM cell lines (LN229, U87MG, LNZ308) demonstrated that telmisartan treatment resulted in a dose-dependent reduction in colony formation and cell proliferation. For instance, BrdU flow cytometry analysis showed a decrease from 36.58% to 11.55% in LN229 cells treated with the highest dose of telmisartan . This suggests that telmisartan may serve as a potential therapeutic agent for GBM.

Effects on Metabolic Disorders

Telmisartan has also been investigated for its effects on metabolic parameters. It exhibits partial agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism . Studies have shown that telmisartan can improve insulin sensitivity and reduce levels of glucose and triglycerides in animal models subjected to high-fat diets .

Table: Summary of Biological Activities

Activity Effect Reference
AntihypertensiveReduces blood pressure via AT1 receptor blockade
AnticancerInduces apoptosis in GBM cells
Metabolic modulationImproves insulin sensitivity
Hepatic protective effectsReduces liver fibrosis markers

Safety and Adverse Effects

While telmisartan is generally well-tolerated, some adverse effects have been reported. A notable case involved a patient developing sprue-like enteropathy associated with telmisartan use, highlighting the need for monitoring gastrointestinal symptoms during treatment .

常见问题

Basic Research Questions

Q. What are the key analytical methods for characterizing Telmisartan-13C,d3 in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying Telmisartan-13C,d2. Critical parameters include a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (pH 2.4) at a 40:60 ratio, with a flow rate adjusted to ensure baseline separation of isotopic analogs . For structural confirmation, mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) is essential to distinguish isotopic peaks and verify deuterium/carbon-13 incorporation .

Q. How should researchers design experiments to assess isotopic purity in this compound?

Use a combination of isotopic ratio mass spectrometry (IRMS) and tandem MS to quantify 13C and deuterium enrichment. Calibrate instruments with certified reference standards and include triplicate measurements to account for instrumental variability. Report deviations >2% as potential impurities, referencing USP guidelines for validation protocols .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow GB/T 16483-2008 and OECD safety guidelines: use fume hoods for powder handling, wear nitrile gloves, and store the compound in airtight containers at 2–8°C. Toxicity data from rodent studies indicate a median lethal dose (LD50) of >2000 mg/kg, but chronic exposure risks require proper waste disposal and exposure monitoring .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions when analyzing this compound in complex matrices (e.g., plasma)?

Contradictions in LC-MS/MS data (e.g., overlapping peaks or signal suppression) require method optimization:

  • Adjust chromatographic gradients to separate isotopic analogs from endogenous compounds.
  • Use stable isotope-labeled internal standards (SIL-IS) to correct matrix effects.
  • Validate recovery rates (>85%) and precision (CV <15%) across three concentration levels . For NMR conflicts, compare chemical shifts with non-labeled Telmisartan and apply deuterium decoupling to isolate 13C signals .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

Use a crossover study design with radiolabeled (3H) and stable isotope (13C,d3) forms administered sequentially. Key steps:

  • Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Quantify metabolites via ultra-high-resolution MS and compare AUC values to assess isotopic interference.
  • Include a control group receiving non-labeled Telmisartan to differentiate isotope effects on bioavailability .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

Document reaction conditions rigorously:

  • Specify stoichiometric ratios of 13C-labeled precursors (e.g., 13C-benzaldehyde) and deuterated solvents (e.g., D2O).
  • Monitor reaction progress via inline FTIR to track deuterium incorporation.
  • Publish detailed synthetic protocols in supplementary materials, adhering to Beilstein Journal guidelines for compound characterization .

Q. What statistical approaches mitigate bias in this compound bioequivalence studies?

Apply mixed-effects models to account for inter-subject variability. Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals for AUC and Cmax. For small sample sizes (n < 12), employ Bayesian hierarchical models with weakly informative priors to reduce Type I/II errors .

Q. How do isotopic labeling patterns influence this compound’s receptor-binding kinetics?

Conduct molecular dynamics simulations to compare binding affinities of labeled vs. non-labeled forms. Key parameters:

  • Calculate free energy differences (ΔΔG) using umbrella sampling.
  • Validate findings with surface plasmon resonance (SPR) assays, noting deuterium’s impact on hydrogen bonding at the AT1 receptor active site .

Q. Data Contradiction Analysis

Q. What methodologies reconcile discrepancies between in vitro and in vivo metabolite profiles of this compound?

  • Cross-validate using human liver microsomes (HLM) and hepatocyte models to identify enzyme-specific degradation pathways.
  • Apply pathway enrichment analysis (e.g., KEGG) to highlight metabolic routes obscured by isotopic interference.
  • Report conflicting data transparently, citing limitations in extrapolating HLM results to whole-organism kinetics .

Q. How should researchers handle contradictory stability data for this compound under varying pH conditions?

Perform accelerated stability studies (25°C/60% RH and 40°C/75% RH) with HPLC-MS monitoring. Use Arrhenius equations to predict degradation rates and identify pH-sensitive functional groups (e.g., tetrazole ring). Discrepancies >10% between predicted and observed values warrant re-evaluation of storage protocols .

属性

IUPAC Name

2-[4-[[4-methyl-2-propyl-6-[1-(trideuterio(113C)methyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXLENWKUUMAY-LBDFIVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 1 from tert.-butyl 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylate and trifluoroacetic acid in dimethylformamide.

Synthesis routes and methods II

Procedure details

A solution of 156 mg of NaClO2.4H2O in 1 mL of water was added dropwise by canilla to a stirred mixture of 4′-[(2-n-propyl-4-methyl-6-(1-methyl-imidazol-4-yl)-benzimidazol-1-yl)methyl]-biphenyl-2-carboxaldehyde (230 mg) in 1 mL of acetonitrile, 0.16 ml of 10 solution of NaH2PO4 in water and 0.23 mL of 30% H2O2 at the temperature 10° C. pH of the mixture was adjusted to 2 with concentrated hydrochloric acid. Stirring was continued for 1.5 h at room temperature. Reaction mixture was poured in 1.2 mL of water, stirred for 15 minutes, product filtered, washed with water and dried in vacuo to yield 210 mg of telmisartan.
[Compound]
Name
NaClO2.4H2O
Quantity
156 mg
Type
reactant
Reaction Step One
Name
4′-[(2-n-propyl-4-methyl-6-(1-methyl-imidazol-4-yl)-benzimidazol-1-yl)methyl]-biphenyl-2-carboxaldehyde
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
10
Quantity
0.16 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。